molecular formula C26H26N4O4S B2928840 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide CAS No. 868676-43-1

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide

Cat. No. B2928840
CAS RN: 868676-43-1
M. Wt: 490.58
InChI Key: SRBMODOZQVZEHH-UHFFFAOYSA-N
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C26H26N4O4S and its molecular weight is 490.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Electrophysiological Activity

N-substituted imidazolylbenzamides, including compounds structurally similar to the queried chemical, have been synthesized and evaluated for their cardiac electrophysiological activities. These compounds showed potency in in vitro Purkinje fiber assays comparable to other class III agents, indicating their potential as selective class III electrophysiological activity producers. This research provides insights into the structural elements important for the activity of such compounds, suggesting applications in the development of new therapeutic agents for cardiac arrhythmias (Morgan et al., 1990).

Antipsychotic Potential

The design of conformationally restricted analogs of dopamine D2 selective benzamides has led to the synthesis of 2-phenyl-4-(aminomethyl)imidazoles, aimed at exploring their potential as antipsychotic agents. These compounds were evaluated for their ability to block dopamine D2 receptor binding, a key target in the treatment of schizophrenia and related disorders. The findings contribute to understanding the structural requirements for D2 receptor affinity and could guide the development of novel antipsychotic medications (Thurkauf et al., 1995).

Antihypertensive Activity

Research on nonpeptide angiotensin II receptor antagonists has led to the discovery of N-(biphenylylmethyl)imidazoles, demonstrating potent antihypertensive effects upon oral administration. These findings highlight the therapeutic potential of such compounds in treating hypertension, emphasizing the importance of the acidic group at the 2'-position of the biphenyl for high affinity for the angiotensin II receptor and oral antihypertensive potency (Carini et al., 1991).

Anti-Inflammatory and Anti-Cancer Agents

The synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides has revealed compounds with anti-inflammatory and anti-cancer properties. This research underscores the potential of these novel compounds in developing treatments for inflammatory diseases and cancer, showcasing the versatility of imidazole derivatives in medicinal chemistry (Gangapuram & Redda, 2009).

Antiviral Activity Against Human Rhinovirus

A series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines has been designed and tested as antirhinovirus agents. This research indicates the potential for these compounds to serve as bases for developing new treatments against human rhinovirus, a common cause of the cold, highlighting the imidazole ring's role in antiviral drug development (Hamdouchi et al., 1999).

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-30(17-21-5-4-16-34-21)35(32,33)22-14-10-19(11-15-22)26(31)27-20-12-8-18(9-13-20)25-28-23-6-2-3-7-24(23)29-25/h2-3,6-15,21H,4-5,16-17H2,1H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBMODOZQVZEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide

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